molecular formula C6H6N2S B573515 3H-[1,3]Thiazolo[3,4-c]pyrimidine CAS No. 182750-86-3

3H-[1,3]Thiazolo[3,4-c]pyrimidine

Cat. No.: B573515
CAS No.: 182750-86-3
M. Wt: 138.188
InChI Key: VWPOONFTCALNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-[1,3]Thiazolo[3,4-c]pyrimidine is a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound, formed by the fusion of thiazole and pyrimidine rings, is a privileged structure known for its broad spectrum of biological activities . Researchers value this molecular framework for its potential as a multi-targeting agent in anticancer research. Thiazolopyrimidine derivatives have demonstrated promising inhibitory activity against various kinases, including CDK4/6, which are critical regulators of the cell cycle and are often dysregulated in cancers such as breast cancer . Some synthesized derivatives have shown potent cytotoxic efficacy against cancer cell lines, including MCF-7 breast cancer cells, with IC50 values reaching the low micromolar range . Beyond oncology, this scaffold is also explored for its antimicrobial potential. The structural similarity of thiazolopyrimidines to purines allows them to interact with various enzymatic targets in pathogens, and related compounds have exhibited substantial efficiencies against Gram-positive and Gram-negative bacteria, as well as antifungal activity . The compound serves as a versatile key intermediate for constructing more complex polyheterocyclic systems, which are valuable for expanding chemical libraries in screening campaigns . Its structure is amenable to various synthetic modifications, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

182750-86-3

Molecular Formula

C6H6N2S

Molecular Weight

138.188

IUPAC Name

3H-[1,3]thiazolo[3,4-c]pyrimidine

InChI

InChI=1S/C6H6N2S/c1-2-7-4-8-5-9-3-6(1)8/h1-4H,5H2

InChI Key

VWPOONFTCALNMV-UHFFFAOYSA-N

SMILES

C1N2C=NC=CC2=CS1

Synonyms

3H-Thiazolo[3,4-c]pyrimidine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Thiazolo-pyrimidine derivatives exhibit diverse biological activities influenced by their fusion positions, substituents, and scaffold rigidity. Below is a detailed comparison of 3H-[1,3]Thiazolo[3,4-c]pyrimidine with key analogs:

Thiazolo[3,2-a]pyrimidine

  • Structural Differences : The thiazole ring is fused at positions 3,2-a, creating distinct electronic and steric environments.
  • Pharmacological Activities: Anticancer Potential: Derivatives like 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine demonstrate cytotoxic activity (IC50 = 6.26 μM against cancer cell lines), though less potent than doxorubicin . Enzyme Inhibition: These compounds act as kinase inhibitors due to their planar aromatic systems .
  • Synthetic Routes : Often synthesized via one-pot multicomponent reactions, enabling rapid diversification .

Thiazolo[5,4-d]pyrimidine and Thiazolo[4,5-d]pyrimidine

  • Structural Differences : Fusion at 5,4-d or 4,5-d positions alters ring strain and hydrogen-bonding capacity.
  • Drug Resistance Profiles :
    • Both scaffolds show superior resistance profiles against mutant strains (e.g., RES056) compared to furo[3,2-d]pyrimidine, attributed to enhanced hydrophobic interactions with target enzymes .
  • SAR Insights : Para-substitutions (e.g., -SO2NH2, -CO2NH2) on aryl rings improve binding affinity by forming hydrogen bonds with active-site residues .

Thiazolo[3,4-a]benzimidazole

  • Physicochemical Properties :
    • Higher molecular weight (176.237 g/mol) and rigidity compared to this compound .
  • Applications : Primarily explored in materials science due to its crystalline self-assembly properties .

Key Comparative Data Table

Compound Fusion Position Key Pharmacological Activity Synthetic Method Notable Substituents Reference
This compound 3,4-c Limited data; structural studies dominate Cyclization of ethyl tetrahydropyrimidine Phenyl, methyl groups
Thiazolo[3,2-a]pyrimidine 3,2-a Cytotoxicity (IC50 ~6 μM), kinase inhibition One-pot multicomponent reactions Chlorophenyl, carboxylates
Thiazolo[5,4-d]pyrimidine 5,4-d High drug resistance (vs. RES056) Condensation with triazine-thiones Hydrophilic para-substituents
Thiazolo[4,5-d]pyrimidine 4,5-d Improved enzyme binding affinity Similar to [5,4-d] Pyridyl, sulfonamide groups

Preparation Methods

Hantzsch-Type Condensation for Thiazolo-Pyrimidine Formation

The Hantzsch condensation reaction serves as a foundational method for synthesizing thiazolo-pyrimidine derivatives. This one-pot, multicomponent approach typically involves the cyclocondensation of thiourea, aldehydes, and 1,3-dicarbonyl compounds. For instance, Hussein et al. demonstrated that ethyl 6-methyl-4-(substituted)phenyl-2-(substituted)-phenacylthio-1,4-dihydropyrimidine-5-carboxylate hydrobromide intermediates undergo intramolecular cyclization with phenacyl bromides or 3-(2-bromoacetyl)coumarins in acetic acid under reflux to yield thiazolo[3,2-α]pyrimidines . While this method primarily targets the [3,2-α] isomer, modifications to the starting materials—such as substituting thiourea with thiosemicarbazide—enable selective formation of the [3,4-c] regioisomer.

A representative synthesis involves reacting 4-phenylthiazole-2-amine (1a) with benzaldehyde (3a) and acetylacetone (2) in acetonitrile under acidic conditions (p-toluenesulfonic acid, PTSA). The reaction proceeds via initial Knoevenagel condensation between the aldehyde and diketone, followed by Michael addition of the thiazole-2-amine and subsequent cyclodehydration . This method achieves yields of 82% for 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone (4a), with IR and NMR confirming the thiazolo-pyrimidine core .

Cyclodehydration Using Polyphosphoric Acid (PPA)

Cyclodehydration with polyphosphoric acid (PPA) offers a robust route to thiazolo[3,4-c]pyrimidines. In this approach, 2-phenacylthio-dihydropyrimidine precursors undergo intramolecular cyclization under acidic conditions. For example, heating ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate with PPA at 120°C for 2 hours induces cyclization, yielding 5H-thiazolo[3,4-c]pyrimidine derivatives . The reaction mechanism involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by the thiol group on the adjacent carbon, followed by dehydration.

Key advantages of PPA-mediated cyclization include:

  • High regioselectivity : Exclusive formation of the [3,4-c] isomer due to steric and electronic effects.

  • Broad substrate scope : Compatibility with electron-withdrawing and electron-donating substituents on the phenyl ring.

  • Yield optimization : Neutralization with ammonia post-reaction improves crystallinity, enabling yields up to 85% .

Bromomethylpyrimidine Intermediate Route

Bromination of tetrahydropyrimidine precursors provides a versatile pathway to 3H- thiazolo[3,4-c]pyrimidines. As detailed by El-Sayed et al., ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes bromination at the 6-methyl group using N-bromosuccinimide (NBS) in carbon tetrachloride, yielding the corresponding bromomethyl derivative . Subsequent treatment with thiourea in ethanol under reflux facilitates nucleophilic substitution, where the thiol group displaces bromide, followed by cyclization to form the thiazolo ring.

This method produces ethyl 3-imino-5-oxo-7-phenyl-3,5,6,7-tetrahydro-1H-thiazolo[4,3-c]pyrimidine-8-carboxylate (10a) in 78% yield . The reaction’s efficiency hinges on:

  • Solvent polarity : Ethanol enhances nucleophilicity of thiourea.

  • Temperature control : Reflux conditions (80°C) prevent side reactions.

  • Purification : Column chromatography with petroleum ether/ethyl acetate (8:2) ensures high purity .

Alkali Metal Alkoxide-Mediated Cyclization

Patented methodologies describe the use of alkali metal alkoxides to synthesize thiazolopyrimidines. In one protocol, the sodium salt of 4-phenylthiazole-2-amine reacts with α-chloroketones (e.g., 1-chloro-2-propanone) in ethanol under reflux . The alkoxide deprotonates the thiazole nitrogen, enabling nucleophilic attack on the chloroketone. Acidification with acetic acid precipitates the product, which is isolated via filtration.

This method achieves moderate yields (60–70%) but offers scalability. For instance, reacting 4-phenylthiazole-2-amine with 2-chlorocyclohexanone produces 3-cyclohexyl-5H-thiazolo[3,4-c]pyrimidine, characterized by distinct IR absorptions at 1678 cm⁻¹ (C=O) and 1566 cm⁻¹ (C=N) .

Multicomponent Reactions with Active Nitriles

Recent advances utilize active nitriles like malononitrile or ethyl cyanoacetate to construct fused thiazolo-pyrimidine systems. Thiadiazolo[3,2-a]pyrimidine derivatives react with malononitrile in acetic acid/ammonium acetate under reflux, forming pyrido[4,3-d]pyrimidine-thiazolo hybrids via Michael addition and cyclization . While this approach primarily targets tricyclic systems, substituting the nitrile with thiourea derivatives redirects the pathway toward 3H- thiazolo[3,4-c]pyrimidines.

For example, compound 3 (a thiadiazolo[3,2-a]pyrimidine) reacts with thiourea in pyridine at 100°C, yielding tetracyclic thiazolo[3,4-c]pyrimidines in 65% yield . Key spectral data include:

  • ¹H NMR : δ 2.35 (s, 3H, CH₃), 3.82 (q, 2H, J = 7.1 Hz, OCH₂), 7.45–7.62 (m, 5H, Ar-H).

  • IR : 2190 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O) .

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and limitations of each method:

MethodYield (%)Temperature (°C)Key AdvantageLimitation
Hantzsch Condensation75–8280–100One-pot synthesisLimited to [3,2-α] isomers
PPA Cyclodehydration80–85120High regioselectivityCorrosive conditions
Bromomethyl Intermediate70–7880Versatile intermediatesMulti-step synthesis
Alkali Metal Alkoxide60–7078 (reflux)ScalabilityModerate yields
Active Nitrile Reaction60–65100Access to fused systemsRequires stringent conditions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3H-[1,3]thiazolo[3,4-c]pyrimidine derivatives?

  • Methodological Answer : The core scaffold is synthesized via bromination of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1) in acetic acid to yield the bromomethyl intermediate (2). Subsequent nucleophilic substitution with reagents like malononitrile or ethyl cyanoacetate generates intermediates that undergo cyclization to form hexahydrocyclopenta[d]pyrimidine derivatives (e.g., 4a, 4b). Further reactions with hydrazine or phenylhydrazine yield pyrido[4,3-d]pyrimidine or thiazolo[3,4-c]pyrimidine derivatives. Key steps include optimizing reaction time (e.g., reflux in ethanol for 6–8 hours) and purification via recrystallization (DMF/ethanol) .

Q. How are thiazolo[3,4-c]pyrimidine derivatives structurally characterized?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1690 cm⁻¹, C≡N at ~2150–2206 cm⁻¹, NH at ~3100–3400 cm⁻¹).
  • ¹H NMR : Confirms proton environments, e.g., CH₃ triplets (δ 1.10 ppm), CH₂ quartets (δ 4.00 ppm), and aromatic protons (δ 7.24–7.62 ppm). D₂O-exchangeable signals (δ 7.55–11.60 ppm) confirm NH groups.
  • Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What preliminary bioactivity data exist for thiazolo[3,4-c]pyrimidine derivatives?

  • Methodological Answer : Compounds (e.g., 4a, 8a, 8b, 12) are screened against bacterial (Staphylococcus aureus, Escherichia coli) and fungal (Candida albicans, Aspergillus fumigatus) strains using agar diffusion assays. Activity is quantified via inhibition zone diameter (IZD) at concentrations of 1–5 mg/mL. For example, moderate activity (IZD 8–12 mm) is observed against S. aureus and B. subtilis, while no activity is seen against P. aeruginosa or fungi. Controls include chloramphenicol and terbinafine .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated in thiazolo[3,4-c]pyrimidine synthesis?

  • Methodological Answer : Mechanistic studies focus on intermediates formed during nucleophilic substitution. For example, bromomethyl derivative (2) reacts with malononitrile via a carbanion attack at the 6-bromomethyl group, forming a non-isolable intermediate (3a) that cyclizes through ethanol elimination. Isotopic labeling (e.g., ¹³C-NMR) or computational modeling (DFT) can track bond formation and transition states. Kinetic studies (varying temperature, solvent polarity) further validate proposed pathways .

Q. How do structural modifications influence bioactivity in thiazolo[3,4-c]pyrimidines?

  • Methodological Answer :

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CN, -NO₂) at position 6 enhances antibacterial activity, while bulky aryl groups (e.g., 4-chlorophenyl) reduce solubility.
  • SAR Studies : Comparing derivatives (e.g., 8a vs. 12) reveals that pyrimido[4,5-d]pyridazine scaffolds show broader antifungal activity than thiazolo[3,4-c]pyrimidines. Docking simulations (AutoDock Vina) can predict binding to microbial targets like dihydrofolate reductase .

Q. How can crystallography resolve structural ambiguities in thiazolo[3,4-c]pyrimidines?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) confirms bond lengths, angles, and ring conformations. For example, 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives show planar thiazole rings (deviation <0.05 Å) and hydrogen-bonding networks stabilizing the crystal lattice. High-resolution data (d-spacing <0.8 Å) and twinning corrections (SHELXL) improve accuracy .

Q. How should contradictory bioactivity data be analyzed?

  • Methodological Answer : Discrepancies (e.g., activity against S. aureus but not P. aeruginosa) may arise from efflux pump mechanisms or membrane permeability. Follow-up assays include:

  • Time-Kill Curves : Assess bactericidal kinetics.
  • Synergy Testing : Combine compounds with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide).
  • Membrane Permeability Assays : Use fluorescent dyes (e.g., SYTOX Green) to quantify disruptions .

Methodological Considerations

  • Synthetic Optimization : Use design of experiments (DoE) to optimize bromination (e.g., acetic acid vs. HBr as bromine sources) and cyclization steps.
  • Analytical Cross-Validation : Combine LC-MS with NMR to confirm intermediate purity.
  • Computational Tools : Employ Gaussian or ORCA for transition-state modeling and Molinspiration for bioactivity prediction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.